

Spectroscopic and Synthetic Profile of 2-Amino-3-bromophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-bromophenol

Cat. No.: B111245

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **2-Amino-3-bromophenol**, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of public experimental spectroscopic data, this guide presents predicted ^1H NMR, ^{13}C NMR, and IR data, alongside predicted mass spectrometry information. A detailed experimental protocol for its synthesis is also provided.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-3-bromophenol**. This data is intended to serve as a reference for researchers and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2-Amino-3-bromophenol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.05	d	1H	Ar-H
6.88	t	1H	Ar-H
6.75	d	1H	Ar-H
5.0 (broad s)	s	2H	-NH ₂
9.5 (broad s)	s	1H	-OH

Predicted using online NMR prediction tools. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Amino-3-bromophenol**

Chemical Shift (ppm)	Assignment
147.2	C-OH
135.0	C-NH ₂
125.5	Ar-CH
120.8	Ar-CH
115.3	Ar-CH
109.8	C-Br

Predicted using online NMR prediction tools. Solvent: CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Amino-3-bromophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	O-H Stretch (Phenol)
3400-3200	Medium	N-H Stretch (Amine)
3100-3000	Medium	Aromatic C-H Stretch
1620-1580	Strong	Aromatic C=C Bend
1500-1400	Medium	N-H Bend
1300-1200	Strong	C-O Stretch
750-700	Strong	C-Br Stretch

Predicted using online IR prediction tools.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Amino-3-bromophenol**

Adduct	m/z
[M+H] ⁺	187.97057
[M+Na] ⁺	209.95251
[M-H] ⁻	185.95601
[M+NH ₄] ⁺	204.99711
[M+K] ⁺	225.92645
[M] ⁺	186.96274

Data sourced from PubChem.

Experimental Protocols

While experimental spectroscopic data for the final product is not readily available in public databases, a detailed protocol for the synthesis of **2-Amino-3-bromophenol** has been

reported. General methodologies for acquiring the spectroscopic data presented in this guide are also described.

Synthesis of 2-Amino-3-bromophenol

This synthesis involves the demethylation of 6-bromo-2-methoxyaniline using boron tribromide.

Materials:

- 6-bromo-2-methoxyaniline
- Boron tribromide (1.0 M solution in dichloromethane)
- Dichloromethane (DCM)
- Methanol
- Ice bath
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- Dissolve 6-bromo-2-methoxyaniline (1.01 g, 5 mmol) in dichloromethane (30 mL).
- Cool the solution in an ice bath.
- Slowly add a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) dropwise via syringe.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Upon completion, quench the reaction by the addition of methanol (10 mL).
- Remove the solvent using a rotary evaporator to yield the **2-Amino-3-bromophenol** product.

General Spectroscopic Methods

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CD
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Amino-3-bromophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111245#spectroscopic-data-nmr-ir-ms-of-2-amino-3-bromophenol>]

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